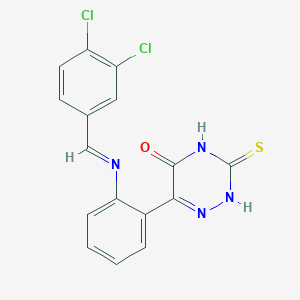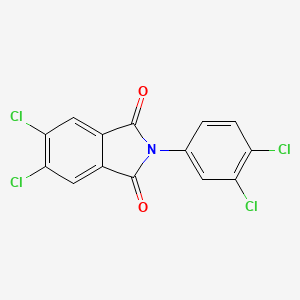![molecular formula C24H18Cl2N2O2 B11990975 [9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)
[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un cycle benzoxazine substitué par un chlore fusionné à un système cyclique pyrazolo, ainsi que deux groupes phényles avec différents substituants.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 9-Chloro-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle benzoxazine, suivie de l'introduction du système cyclique pyrazolo. Les étapes finales impliquent la chloration et la méthylation des groupes phényles. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des techniques de synthèse organique à grande échelle, y compris des procédés par lots et des procédés en flux continu. Ces méthodes sont optimisées pour un rendement et une pureté élevés, garantissant que le composé répond aux normes requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
9-Chloro-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les halogènes (chlore, brome), les agents oxydants (permanganate de potassium, peroxyde d'hydrogène) et les agents réducteurs (hydrure de lithium et d'aluminium, borohydrure de sodium). Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les produits souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déchlorés ou déméthylés.
Applications de recherche scientifique
9-Chloro-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de 9-Chloro-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de benzoxazine et de pyrazolo avec différents substituants. Des exemples incluent :
- 9-Chloro-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone
- 9-Chloro-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone
Unicité
L'unicité de 9-Chloro-2-(4-méthylphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylméthanone réside dans ses substituants spécifiques et les propriétés chimiques et biologiques qui en résultent. Ces caractéristiques uniques en font un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C24H18Cl2N2O2 |
|---|---|
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
[9-chloro-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-14-2-4-15(5-3-14)20-13-21-19-12-18(26)10-11-22(19)30-24(28(21)27-20)23(29)16-6-8-17(25)9-7-16/h2-12,21,24H,13H2,1H3 |
Clé InChI |
OJFLUQGUAZPQCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methyl-5-oxidanylidene-1,4-dihydropyrazol-4-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]ethanamide](/img/structure/B11990894.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)
![Methyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990909.png)




![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)

![disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate](/img/structure/B11990976.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)
